Furanodictine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO6 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[(3R,3aS,6R,6aR)-6-acetamido-5-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C13H21NO6/c1-6(2)4-9(16)19-8-5-18-12-10(14-7(3)15)13(17)20-11(8)12/h6,8,10-13,17H,4-5H2,1-3H3,(H,14,15)/t8-,10-,11-,12-,13?/m1/s1 |
InChI Key |
XACKKSAZFKSCJT-FLBHPLMVSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC([C@@H]2NC(=O)C)O |
Canonical SMILES |
CC(C)CC(=O)OC1COC2C1OC(C2NC(=O)C)O |
Synonyms |
furanodictine A |
Origin of Product |
United States |
Methodologies for Isolation and Comprehensive Structural Characterization
The journey to understanding Furanodictine A begins with its careful extraction and purification from its natural source, the cellular slime mold Dictyostelium discoideum.
Extraction and Chromatographic Purification Techniques
The initial step in isolating this compound involves the use of solvent extraction from the multicellular fruit bodies of D. discoideum. nih.gov Methanol (B129727) has been successfully utilized as the extraction solvent to draw out the compound from the biological matrix. nih.gov This process leverages the principle of solubility, where the target compound dissolves in the chosen solvent, allowing for its separation from the solid biological material. organomation.com The selection of an appropriate solvent is critical and is based on factors such as the polarity of the target molecule and its ability to effectively separate it from other cellular components. researchgate.net
Following the initial extraction, a series of advanced chromatographic techniques are employed to purify this compound from the crude extract. This multi-step purification is essential to isolate the compound in a highly pure form, suitable for structural analysis. The process typically involves:
Silica (B1680970) Gel Chromatography: This technique separates compounds based on their polarity. The crude extract is passed through a column packed with silica gel, and different solvents or solvent mixtures are used to elute the compounds at different rates.
ODS Column Chromatography: Octadecyl-bonded silica (ODS) column chromatography, a type of reversed-phase chromatography, is also utilized. nii.ac.jp In this method, separation is based on the hydrophobic interactions between the compounds and the stationary phase. A linear gradient of methanol in water is often used as the mobile phase to elute the bound compounds. nii.ac.jp
These chromatographic methods, often used sequentially, are powerful tools for separating complex mixtures and are fundamental to obtaining pure this compound. advancechemjournal.comsigmaaldrich.com
Spectroscopic Techniques for Relative and Absolute Structural Elucidation
Once a pure sample of this compound is obtained, a battery of spectroscopic techniques is used to determine its intricate three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure and conformation of this compound in solution. nih.govcopernicus.orgcopernicus.org By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides a wealth of information:
¹H and ¹³C NMR: These one-dimensional NMR experiments help to identify the types and connectivity of hydrogen and carbon atoms within the molecule. nii.ac.jp
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for piecing together the complete molecular framework. mdpi.com These techniques reveal correlations between neighboring protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all atoms in the molecule. mdpi.com
Through detailed analysis of NMR data, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), scientists can deduce the relative stereochemistry and preferred conformation of this compound in solution. rsc.orgunibas.it
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. vanderbilt.edu In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. libretexts.org This provides the exact molecular weight of the compound. ck12.org
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a highly sensitive and accurate technique that provides the precise molecular formula of this compound. nii.ac.jpresearchgate.net HRESI-MS measures the mass of the molecular ion with extremely high accuracy, which allows for the unambiguous determination of the elemental composition by comparing the experimental mass to calculated masses of possible formulas. kg.ac.rsnih.gov For this compound, HRESI-MS analysis has shown a molecular ion corresponding to its specific molecular formula, confirming the results obtained from other spectroscopic methods. nii.ac.jp
Compound Names
| Compound Name |
| This compound |
| Furanodictine B |
| Methanol |
| Water |
Data Tables
Table 1: Chromatographic Purification of this compound
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
| Silica Gel Chromatography | Silica Gel | Solvent mixtures of varying polarity | Initial purification from crude extract |
| ODS Column Chromatography | Octadecyl-bonded silica (ODS) | Linear gradient of methanol in water | Further purification and isolation |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Information Obtained | Key Findings |
| ¹H NMR | Proton environment and connectivity | Reveals the number and types of hydrogen atoms and their neighboring atoms. |
| ¹³C NMR | Carbon skeleton | Identifies the different carbon environments within the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity | Confirms the bonding framework and establishes long-range correlations between atoms. |
| HRESI-MS | Precise molecular formula | Provides the exact mass and elemental composition of the molecule. |
Mass Spectrometry (MS) for Molecular Formula Determination
Stereochemical Assignments and Confirmation of Absolute Configuration
The definitive determination of the stereochemistry of this compound, a novel 3,6-anhydrosugar isolated from the cellular slime mold Dictyostelium discoideum, was a critical step following the elucidation of its planar structure. nih.gov The complex three-dimensional arrangement of its chiral centers was established through a combination of spectroscopic methods and, most decisively, through asymmetric total synthesis. nih.govresearchgate.net
Chemical Derivatization and Spectroscopic Correlation Studies
Initial structural elucidation of this compound and its epimer, Furanodictine B, was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov However, to unambiguously assign the absolute configuration of the stereocenters, further analytical methods were necessary.
Chemical derivatization is a common strategy to resolve stereochemical ambiguities. usm.eduresearchgate.net This involves reacting the molecule of interest with a chiral derivatizing agent to form diastereomers. These diastereomers possess distinct physical properties and, crucially, different NMR spectra. usm.edu By analyzing the differences in the chemical shifts of the resulting diastereomeric products, the absolute configuration of the original molecule can often be deduced. While the specific derivatization agents used for the initial determination of this compound's stereochemistry are detailed within its primary isolation reports, the principle relies on established methodologies like the Mosher's method or related techniques. nih.govusm.edu
Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) also offer a powerful, non-destructive method for determining absolute configuration without the need for crystallization or chemical modification. spark904.nl VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl The resulting spectrum is unique to a specific enantiomer and can be compared with computationally predicted spectra to assign the absolute configuration. spark904.nl While total synthesis became the ultimate proof, these spectroscopic correlation studies provided the initial hypotheses for the molecule's stereochemical structure. nih.gov
Role of Asymmetric Synthesis in Stereochemical Determination
The most conclusive evidence for the absolute configuration of this compound was provided by its asymmetric total synthesis. nih.govresearchgate.net Asymmetric synthesis is a powerful tool that allows for the creation of a specific stereoisomer of a target molecule. wikipedia.org By starting with a well-defined chiral molecule (a "chiral pool" approach) or by using chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, chemists can build a complex molecule with a known three-dimensional structure. wikipedia.orgnii.ac.jp
In the case of this compound, researchers successfully executed a total synthesis starting from a readily available chiral precursor, 2-acetamido-2-deoxy-D-glucose (GlcNAc). nii.ac.jp This synthetic route involved a facile, two-step process that first transformed GlcNAc into the key epimeric 3,6-anhydro sugar intermediates. nii.ac.jp Subsequent regioselective esterification of the C5 hydroxyl group with isovaleryl chloride completed the synthesis. nii.ac.jp
The synthetic this compound was then meticulously compared to the natural product isolated from D. discoideum. The confirmation that the spectral data of the synthetic compound were identical to those of the natural product unequivocally established the absolute configuration of this compound as 2-acetamido-3,6-anhydro-2-deoxy-5-O-isovaleryl-D-glucofuranose. nih.govnii.ac.jp This synthetic confirmation solidified the structural assignment and provided a reliable method for producing the molecule for further biological study. nii.ac.jp
Chemical Synthesis Strategies for Furanodictine a and Its Analogs
Preparation of Furanodictine A Derivatives and Structural Analogs
The unique 3,6-anhydro amino sugar structure of this compound has made it an attractive target for total synthesis, leading to the development of several distinct synthetic pathways. nih.gov These strategies often concurrently address the synthesis of its natural analog and epimer, Furanodictine B. The various approaches have utilized different starting materials and key chemical transformations to construct the core bicyclic furanose system.
One of the most direct and efficient strategies commences with the readily available monosaccharide, 2-acetamido-2-deoxy-D-glucose (GlcNAc). researchgate.netnii.ac.jpnih.gov A noteworthy method involves a facile, two-step process that circumvents the need for complex protection and deprotection steps. nii.ac.jpnih.gov In this approach, GlcNAc is heated in a borate (B1201080) solution, which induces a transformation into a mixture of epimeric 3,6-anhydro sugars: 2-acetamido-3,6-anhydro-2-deoxy-D-glucofuranose and 2-acetamido-3,6-anhydro-2-deoxy-D-mannofuranose. nii.ac.jpnih.gov Subsequent regioselective esterification of the C5 hydroxyl group on the glucofuranose intermediate with isovaleryl chloride yields this compound. nii.ac.jpnih.gov The corresponding mannofuranose epimer serves as the precursor to Furanodictine B. nii.ac.jpnih.gov
Another synthetic route to the 3,6-anhydro sugar core, a key feature of this compound, involves treating 6-O-tosylpyranosides with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). lookchem.com This method provides a mild and high-yielding synthesis of 3,6-anhydro sugars. lookchem.com When N,O-dimethyl hydroxylamine (B1172632) glycosides are used as substrates, the reaction yields 3,6-anhydrofuranosides, which are the foundational structures for this compound. lookchem.com
Alternative strategies have been developed starting from different precursors. One such synthesis begins with D-glucuronolactone, manipulating its structure through a series of stereodefined steps to build the required functionalized bicyclic tetrahydrofuran (B95107) derivative. researchgate.net Another reported formal synthesis of the Furanodictine B analog starts from D-glucose, proceeding through a key bicyclic intermediate which is then converted to the target structure via steps including nucleophilic displacement with sodium azide (B81097) to introduce the amino group precursor. researchgate.net The absolute configuration of the naturally occurring this compound was confirmed through asymmetric synthesis, solidifying its structural assignment. nih.govmycosphere.orgacs.org The development of these diverse synthetic pathways is crucial for producing this compound and its analogs for further biological investigation. nii.ac.jp
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound has seen the application of several principles of green chemistry, which aim to create chemical processes that are more environmentally benign. nih.govresearchgate.net A primary goal of green chemistry is the prevention or minimization of waste, a concept that favors synthetic routes with high atom economy and fewer steps. acs.org
A prominent example of a greener approach to this compound is the two-step synthesis starting from 2-acetamido-2-deoxy-D-glucose (GlcNAc). nii.ac.jpnih.gov This method aligns with the green chemistry principle of reducing the use of derivatives. acs.org By proceeding without the need for protecting and deprotecting functional groups, the synthesis significantly simplifies the operational procedure, reduces the number of reagents needed, and minimizes the generation of chemical waste. nii.ac.jpnih.govacs.org
The choice of starting material also has green implications. GlcNAc is a derivative of chitin, the second most abundant polysaccharide in nature, which can be sourced from biowastes like crab and shrimp shells. researchgate.netjst.go.jp Utilizing such a readily available and renewable feedstock is a key aspect of sustainable chemistry. espublisher.com
Furthermore, the development of catalytic processes is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of waste reduction. nih.govacs.org The synthesis of this compound via the transformation of GlcNAc in a borate solution showcases a simple and effective method. nii.ac.jpnih.gov While this specific reaction may not be catalytic in the traditional sense, its efficiency and simplicity offer a promising foundation for developing future catalytic and environmentally friendly production methods. nii.ac.jp The search for greener solvents and reaction conditions, such as performing reactions in water, is another critical area of green chemistry that could be applied to optimize the synthesis of this compound and its derivatives. nih.govgarph.co.uk These approaches collectively contribute to making the synthesis of valuable and complex molecules like this compound more sustainable. nii.ac.jp
Biological Activities and Mechanistic Pathways Investigated for Furanodictine a
Neuronal Differentiation-Inducing Activity in Cellular Models
Effects on Rat Pheochromocytoma (PC-12) Cells
Furanodictine A has demonstrated potent activity in inducing neuronal differentiation in rat pheochromocytoma (PC-12) cells. nih.govnii.ac.jp PC-12 cells are a well-established model system for studying neuronal differentiation because they respond to nerve growth factor (NGF) by ceasing division and developing neuron-like characteristics, such as the extension of neurites. wikipedia.org
The neuronal differentiation-inducing activity of this compound on PC-12 cells highlights its potential as a molecule of interest in the study of neurogenesis and neuronal development. researchgate.net Research has confirmed that amino sugar derivatives like furanodictines can induce this differentiation process in PC-12 cells. researchgate.net
Synergistic Interactions with Neurotrophic Factors (e.g., NGF)
A key aspect of this compound's biological activity is its synergistic interaction with neurotrophic factors, particularly Nerve Growth Factor (NGF). nih.gov This synergy implies that this compound can enhance the neurite outgrowth promoting effects of NGF.
Studies on other compounds and growth factors have shown that synergistic effects often arise from the convergence of different signaling pathways. nih.gov For instance, the synergistic effect of NGF and insulin-like growth factor-1 (IGF-1) on neurite growth is mediated by the PI 3-kinase signaling pathway. nih.gov While the specific pathways for this compound's synergy with NGF are still under investigation, it is plausible that a similar convergence of signaling mechanisms is at play.
Cellular Processes and Signaling Pathways Influenced by this compound
Elucidation of Intracellular Targets and Receptors
The precise intracellular targets and receptors of this compound are a subject of ongoing research. However, based on the activities of similar compounds isolated from Dictyostelium, it is hypothesized that this compound may interact with various signaling molecules. For example, other compounds from this organism, like Differentiation-Inducing Factors (DIFs), have been shown to interact with targets such as calmodulin-dependent cAMP/cGMP phosphodiesterase (PDE1) and p21-activated kinase 1 (PAK1). nih.gov Furthermore, the structural similarity of this compound to certain carbohydrates suggests potential interactions with carbohydrate-binding proteins or enzymes involved in glycosylation pathways.
Modulation of Cell Differentiation Mechanisms
Cell differentiation is a complex process governed by changes in gene expression, leading to specialized cell morphologies and functions. oregonstate.education This process is largely controlled by transcription factors that activate or silence specific genes. oregonstate.education this compound's ability to induce neuronal differentiation in PC-12 cells indicates its capacity to modulate these intricate cellular mechanisms. nih.govrsc.org
The differentiation process involves a cell becoming more specialized. dvcstem.com this compound appears to trigger this process in PC-12 cells, pushing them from a less specialized state to a more neuron-like state. nih.gov
Comparative Biological Evaluation of this compound and Furanodictine B
Both this compound and its epimer, Furanodictine B, potently induce neuronal differentiation in PC-12 cells. nih.govnii.ac.jp While both are effective, subtle differences in their activity may exist due to their stereochemical differences. The synthesis of both compounds has been achieved, allowing for a more detailed comparative analysis of their biological effects. nii.ac.jp
Table 1: Investigated Biological Activities of this compound
| Activity | Cellular Model | Key Findings | References |
| Neuronal Differentiation | Rat Pheochromocytoma (PC-12) cells | Potently induces the formation of neurites, indicating neuronal differentiation. | nih.govnii.ac.jp |
| Synergistic Activity | Rat Pheochromocytoma (PC-12) cells | Acts synergistically with Nerve Growth Factor (NGF) to enhance neurite outgrowth. | nih.gov |
Broader Context of Bioactive Metabolites from Dictyostelium
The social amoeba Dictyostelium discoideum is a prolific source of diverse secondary metabolites, particularly polyketides. nih.govresearchgate.netmdpi.compnas.org Its genome contains a large number of polyketide synthase (PKS) genes, exceeding even that of well-known metabolite producers like Streptomyces avermitilis. mdpi.com These compounds play critical roles in the organism's life cycle and have demonstrated a wide array of biological activities in other systems, making them a subject of intense research for drug discovery. mdpi.com
Differentiation-Inducing Factors (DIFs):
Among the most extensively studied metabolites from D. discoideum are the differentiation-inducing factors (DIFs). mdpi.com These are chlorinated alkylphenones (a type of polyketide) that act as signaling molecules controlling multicellular development in the amoeba. nih.govmdpi.comresearchgate.net
DIF-1 (1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one) is the primary factor responsible for inducing the differentiation of stalk cells during the formation of the fruiting body. plos.orgbiologists.commdpi.com It also modulates chemotactic cell movement. biologists.commdpi.com
DIF-2 possesses similar, though less potent, stalk cell-inducing activity compared to DIF-1. mdpi.com
DIF-3 is a metabolite of DIF-1 and has minimal differentiation-inducing activity in D. discoideum. mdpi.complos.org
While their role in the slime mold is well-defined, DIFs and their synthetic derivatives have shown significant pharmacological potential in mammalian cells. plos.orgnih.gov They exhibit potent anti-proliferative and anti-tumor activities across various cancer cell lines, including leukemia, breast, and cervical cancer. biologists.comclinmedjournals.orgresearchgate.net Interestingly, DIF-3, the least active in its native organism, often shows stronger anti-tumor effects than DIF-1. plos.orgbiologists.comclinmedjournals.org
The mechanisms behind these activities are multifaceted and involve:
Cell Cycle Arrest: DIFs can halt the cell cycle at the G0/G1 phase by reducing the expression and promoting the degradation of key proteins like cyclin D1. plos.orgtargetmol.com
Enzyme Inhibition: They have been shown to directly inhibit enzymes such as p21-activated kinase 1 (PAK1) and calmodulin-dependent phosphodiesterase (PDE1). clinmedjournals.org
Signaling Pathway Modulation: DIFs can interfere with major signaling pathways, including Wnt/β-catenin, and inhibit the activation of STAT3 and protein kinases like ERK and GSK-3β. plos.orgclinmedjournals.orgtargetmol.com
Mitochondrial Disruption: Some studies suggest that DIFs can act as mitochondrial uncouplers, disturbing mitochondrial activity and promoting oxygen consumption, which contributes to their growth-suppressive effects. plos.org
Antimicrobial Activity: DIF derivatives have also demonstrated strong antibacterial effects, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com
Other Bioactive Metabolites:
Beyond the DIF family, Dictyostelium produces other compounds with notable biological activities:
4-methyl-5-pentylbenzene-1,3-diol (MPBD): This polyketide is involved in signaling during spore maturation and has been shown to suppress the growth of human leukemia cells. pnas.org
Dictyoglucosamines: These are other amino sugar derivatives that, like the furanodictines, can induce neurite formation in PC-12 cells.
Brefelamide: An aromatic compound that inhibits the proliferation of astrocytoma cells.
The diverse structures and biological activities of these metabolites underscore the potential of Dictyostelium as a valuable resource for discovering novel lead compounds for therapeutic development. mdpi.comresearchgate.net
Table 2: Selected Bioactive Metabolites from Dictyostelium (excluding this compound)
| Compound/Class | Type | Key Investigated Activities | Citations |
|---|---|---|---|
| Differentiation-Inducing Factor-1 (DIF-1) | Polyketide | Induces stalk-cell differentiation in D. discoideum; anti-proliferative in mammalian cancer cells; inhibits ERK and STAT3 signaling. | plos.orgmdpi.comclinmedjournals.org |
| Differentiation-Inducing Factor-3 (DIF-3) | Polyketide | Potent anti-proliferative and anti-tumor agent in mammalian cells; induces cyclin D1 degradation; inhibits Wnt/β-catenin signaling. | plos.orgnih.govclinmedjournals.orgtargetmol.com |
| 4-methyl-5-pentylbenzene-1,3-diol (MPBD) | Polyketide | Promotes spore maturation in D. discoideum; suppresses growth of human leukemia cells. | pnas.org |
| Dictyoglucosamines | Amino Sugar | Induce neurite formation in PC-12 cells. | |
| Brefelamide | Aromatic | Inhibits proliferation of astrocytoma cells. |
Structure Activity Relationship Sar Studies of Furanodictine a Derivatives
Rational Design and Synthesis of Furanodictine A Analogs
The unique bicyclic bis-tetrahydrofurofuran structure of this compound and its potent biological activity make it an attractive target for total synthesis and analog development. nii.ac.jp The rational design of this compound analogs is often guided by a strategy known as Biology-Oriented Synthesis (BIOS). This approach involves systematically simplifying or modifying the complex structure of a natural product to create libraries of related compounds, which can then be screened for a range of biological activities. mpg.de This strategy has been successfully applied to the furanodictine scaffold, leading to the discovery of new inhibitor classes for various enzymes. mpg.de
Several synthetic routes to this compound and its analogs have been developed. A notable and facile approach starts from the readily available monosaccharide, 2-acetamido-2-deoxy-D-glucose (GlcNAc). nii.ac.jpresearchgate.net This method relies on a key heat-induced transformation of GlcNAc in the presence of borate (B1201080), which facilitates the formation of the critical 3,6-anhydro sugar core. nii.ac.jpresearchgate.net The synthesis proceeds by creating the epimeric bicyclic 3,6-anhydro sugars, specifically 2-acetamido-3,6-anhydro-2-deoxy-D-glucofuranose (for this compound) and its C-2 epimer, 2-acetamido-3,6-anhydro-2-deoxy-D-mannofuranose (for Furanodictine B). nii.ac.jp The final step involves a regioselective esterification at the C-5 hydroxyl group with isovaleryl chloride to yield the target molecules. nii.ac.jpresearchgate.net This two-step process is advantageous as it avoids complex protection and deprotection steps. nii.ac.jp
Alternative strategies have also been explored, such as a formal synthesis of Furanodictine B starting from D-glucose. researchgate.net Another approach focuses on constructing the core 2-(1-amino-2-hydroxyethyl)tetrahydrofuran motif, a key structural feature of furanodictines, using methods like rhodium(II)-catalysed tandem aziridination and ring-opening reactions. rsc.org These varied synthetic methodologies provide access to a range of this compound derivatives, allowing for systematic exploration of its SAR.
Evaluation of Structural Modifications on Biological Potency
The evaluation of biological potency is a critical aspect of SAR studies, quantifying the efficacy of a compound in producing a defined biological effect. intertek.comnih.gov For this compound analogs, this has primarily involved assessing their neuronal differentiation activity in rat pheochromocytoma (PC-12) cells. nih.govmdpi.com
Studies comparing this compound and its natural epimer, Furanodictine B, have revealed crucial insights into the impact of stereochemistry on biological potency. It was found that Furanodictine B, but not this compound, independently induces neurite formation in PC-12 cells at a concentration of 20 µM. mdpi.com However, both compounds were found to dose-dependently enhance neurite outgrowth when used in combination with nerve growth factor (NGF). mdpi.com This highlights a subtle but significant difference in their biological profiles, stemming from the different stereochemical configuration at the C-2 position (a gluco- configuration in this compound versus a manno- configuration in Furanodictine B). mdpi.com
Furthermore, the creation of compound libraries based on the furanodictine scaffold has led to the discovery of derivatives with entirely new biological activities. mpg.de For instance, a library derived from furanodictines yielded a new class of inhibitors for the protein tyrosine phosphatases PTP1b and Shp-2. The most effective inhibitors from this series demonstrated activity in the low micromolar range and exhibited significant selectivity for Shp-2 over other tested phosphatases. mpg.de This demonstrates that modifications to the parent this compound structure can drastically alter its biological target and potency.
Table 1: Comparative Neuronal Differentiation Activity of this compound and B
Data sourced from Kubohara et al., 2015. mdpi.com
Identification of Essential Structural Features for Activity
SAR studies have helped to pinpoint the structural moieties of this compound that are essential for its biological activity.
Bicyclic 3,6-Anhydro Sugar Core : The bicyclic bis-tetrahydrofurofuran system is a defining feature of the furanodictine family. nii.ac.jp this compound and B were the first 3,6-anhydrosugars isolated from a natural source, and this unique core structure is considered fundamental to their potent activity in inducing neuronal differentiation. nih.gov
Stereochemistry at C-2 : As discussed, the stereochemistry at the C-2 position, which differentiates this compound (gluco-configuration) from Furanodictine B (manno-configuration), is a critical determinant of biological activity. The manno-configuration of Furanodictine B appears to be more favorable for inducing neurite outgrowth on its own. mdpi.com
2-(1-amino-2-hydroxyethyl)tetrahydrofuran Motif : This substructure is recognized as a core structural element of this compound and B and is shared by other biologically active natural products. rsc.org The amino and hydroxyl groups within this motif are likely key interaction points with biological targets.
C-5 Isovaleryl Ester : The presence of the isovaleryl group at the C-5 position is another key feature. While SAR studies on modifications at this position are not extensively detailed in the provided literature, its inclusion in the total synthesis of the natural product suggests its importance for optimal activity. nii.ac.jpresearchgate.net
Computational Approaches in SAR Analysis (e.g., molecular docking, molecular dynamics)
Computational methods are powerful tools in modern drug discovery and SAR analysis, providing insights into how a molecule interacts with its biological target at an atomic level. nih.govnih.gov
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov By simulating the binding process, docking can estimate the strength of the interaction (binding affinity) and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. rsc.orgfortunejournals.com This information helps in the rational design of new analogs with potentially improved potency and selectivity. frontiersin.orgmdpi.com
Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor complex. wikipedia.org MD simulations analyze the physical movements of atoms and molecules over time, allowing researchers to observe the stability of the binding pose predicted by docking and to understand the flexibility of both the ligand and the protein's active site. rsc.orgmdpi.commdpi.com Analysis of parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can confirm the stability of the ligand within the binding site. rsc.orgmdpi.com
While no specific molecular docking or dynamics studies focused on this compound were identified in the provided search results, these computational approaches represent a valuable and standard methodology for advancing SAR studies. They could be applied to this compound derivatives to model their interactions with targets like the protein tyrosine phosphatase Shp-2, helping to explain the observed biological activities and guide the synthesis of next-generation compounds. mpg.de
Biosynthetic Pathway Elucidation of Furanodictine a
Precursor Feeding and Isotope Labeling Experiments
Precursor feeding and isotope labeling are powerful techniques to trace the metabolic origins of natural products. nih.govnih.govilrs.de In the context of Furanodictine A, these methods are crucial for definitively identifying the building blocks that D. discoideum utilizes for its assembly.
Tracing Carbon and Nitrogen Atoms from Precursors (e.g., N-acetylglucosamine)
This compound is structurally a derivative of N-acetylglucosamine (GlcNAc). nottingham.ac.uknih.gov This observation strongly suggests that GlcNAc is the direct precursor to the this compound core structure. Chemical syntheses have successfully utilized GlcNAc as the starting material to produce this compound, further strengthening this hypothesis. genome.jpsebbm.es
In a hypothetical in vivo labeling experiment, D. discoideum cultures would be fed with isotopically labeled GlcNAc, for instance, uniformly labeled with ¹³C ([U-¹³C]-GlcNAc) or with ¹⁵N in the acetylamino group. After a period of incubation, this compound would be isolated, and the incorporation and position of the isotopic labels would be analyzed. The presence of the isotopic labels in the this compound molecule would provide direct evidence of GlcNAc's role as the biosynthetic precursor.
The isovaleryl side chain is another key component of this compound. Its origin could be traced using labeled precursors such as [U-¹³C]-leucine or [U-¹³C]-isovalerate. The incorporation of the ¹³C label into the isovaleryl moiety of this compound would confirm the metabolic origin of this side chain.
| Labeled Precursor | Expected Labeled Moiety in this compound | Purpose |
| [U-¹³C]-N-acetylglucosamine | This compound core | To confirm GlcNAc as the carbon backbone precursor. |
| [¹⁵N]-N-acetylglucosamine | Acetylamino group | To confirm the origin of the nitrogen atom. |
| [U-¹³C]-Leucine | Isovaleryl side chain | To trace the origin of the isovaleryl group. |
| [U-¹³C]-Isovalerate | Isovaleryl side chain | To confirm the direct incorporation of isovaleric acid. |
Application of NMR Spectroscopy in Biosynthetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating biosynthetic pathways, particularly when used in conjunction with isotope labeling. nih.gov While NMR has been extensively used to confirm the structure of chemically synthesized this compound, its application in biosynthetic studies would involve analyzing this compound isolated from labeling experiments. nottingham.ac.uk
By analyzing the ¹³C-NMR spectrum of this compound derived from a [U-¹³C]-GlcNAc feeding experiment, the enrichment of each carbon signal would confirm that the entire carbon skeleton of the core is derived from GlcNAc. Furthermore, advanced 2D NMR techniques, such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), could be used to trace the connectivity of the ¹³C atoms, confirming that the GlcNAc skeleton is incorporated intact without any rearrangement.
Identification of Key Enzymatic Steps and Intermediates
The biosynthesis of this compound from N-acetylglucosamine within D. discoideum is presumed to involve a series of enzyme-catalyzed reactions. Based on the chemical structure, the key transformations would include the formation of the 3,6-anhydro bridge and the esterification of the C5 hydroxyl group with isovaleric acid.
The formation of the 3,6-anhydro sugar is a critical step. This intramolecular cyclization likely requires a specific cyclase enzyme. Following this, an acyltransferase would catalyze the esterification of the 5-hydroxyl group with isovaleryl-CoA, the activated form of isovaleric acid. The identification and characterization of these enzymes are essential to fully understand the biosynthetic pathway.
| Proposed Enzymatic Step | Enzyme Class | Substrate | Product |
| Formation of 3,6-anhydro bridge | Cyclase | N-acetylglucosamine derivative | 2-acetamido-3,6-anhydro-2-deoxy-D-glucofuranose |
| Esterification | Acyltransferase | 2-acetamido-3,6-anhydro-2-deoxy-D-glucofuranose & Isovaleryl-CoA | This compound |
Genetic and Proteomic Approaches to Biosynthetic Gene Cluster Discovery
In many microorganisms, the genes encoding the enzymes for a specific secondary metabolite pathway are clustered together in the genome, forming a biosynthetic gene cluster (BGC). The genome of D. discoideum is known to be rich in genes for secondary metabolism, including a large number of polyketide synthase (PKS) genes, suggesting a significant capacity for producing diverse natural products. researchgate.netsebbm.es
Identifying the this compound BGC would be a major breakthrough. This could be achieved through several approaches:
Genome Mining: Bioinformatic analysis of the D. discoideum genome to search for putative cyclase and acyltransferase genes, potentially located in a cluster.
Transcriptomics: Comparing the gene expression profiles of D. discoideum under conditions of high and low this compound production could reveal the genes that are co-regulated and thus likely part of the BGC.
Proteomics: Identifying the proteins that are present when this compound is being produced can lead to the discovery of the biosynthetic enzymes.
Once a candidate BGC is identified, its function can be confirmed through gene knockout or heterologous expression experiments.
Regulatory Mechanisms of this compound Biosynthesis
The production of secondary metabolites like this compound is often tightly regulated in response to developmental or environmental cues. In D. discoideum, the transition from unicellular growth to multicellular development is a well-studied process involving complex signaling pathways, including those mediated by cyclic AMP.
The biosynthesis of this compound is likely under the control of a complex regulatory network. Understanding this regulation would involve investigating:
Transcription Factors: Identifying specific transcription factors that bind to the promoter regions of the this compound BGC to activate or repress its expression.
Signaling Pathways: Elucidating the signaling cascades that respond to developmental or environmental signals and ultimately modulate the activity of the relevant transcription factors.
Research into the regulatory mechanisms could provide insights into how to manipulate the production of this compound, potentially leading to increased yields for research and therapeutic applications.
Broader Research Implications and Future Directions in Chemical Biology
Furanodictine A as a Research Tool for Understanding Cellular Processes
This compound serves as a valuable molecular probe for investigating complex cellular activities, most notably neuronal differentiation. nih.govresearchgate.net Isolated alongside its analogue, Furanodictine B, the compound has been shown to potently induce the differentiation of rat pheochromocytoma (PC-12) cells. nih.govresearchgate.netnii.ac.jp PC-12 cells are a well-established and widely used model system for studying the processes of neuronal development and differentiation. researchgate.net
The ability of this compound to trigger this change makes it a powerful tool for dissecting the molecular and signaling pathways that govern how neurons develop and mature. By introducing this compound to these cells, researchers can activate specific biological cascades, allowing for a detailed examination of the underlying mechanisms. researchgate.net The compound's unique structure, a 3,6-anhydro amino sugar, is key to its biological activity and provides a specific chemical scaffold to probe the cellular machinery involved in neuronal processes. nih.govresearchgate.net This compound-driven approach enables the targeted study of protein interactions, gene expression changes, and morphological developments associated with the formation of neurons.
Advancing Natural Product Discovery from Underexplored Microorganisms
The discovery of this compound has significant implications for the field of natural product discovery, particularly by highlighting the potential of underexplored microorganisms. nih.gov this compound was isolated from the multicellular fruiting body of the cellular slime mold Dictyostelium discoideum. nih.govnii.ac.jpscience.gov Cellular slime molds are considered an untapped source of novel lead compounds with diverse biological activities. researchgate.netnih.govresearchgate.net
Historically, a vast majority of microbial natural products have been sourced from a limited range of bacteria and fungi. mdpi.com However, with the increasing challenge of rediscovering known compounds, attention has shifted to unique and less-studied organisms. nih.govmdpi.com The isolation of this compound and B, which were the first 3,6-anhydrosugars to be identified from a natural source, validates this strategy. nih.govresearchgate.net It demonstrates that organisms like Dictyostelium discoideum can produce unique chemical structures that are absent in more traditionally studied microbes. nih.gov This encourages further exploration of the biosynthetic potential of the world's vast, uncultivated microbial diversity, using modern approaches like genome mining to uncover novel chemical entities for drug discovery and biomedical research. nih.govhelmholtz-hips.degardp.org
Innovative Methodologies in Natural Product Synthesis and Design
The structurally complex nature of this compound presents a compelling challenge for synthetic chemistry, driving innovation in the field. nii.ac.jp Its bicyclic bis-tetrahydrofurofuran structure is an attractive target for total synthesis, a process that has been pursued by multiple research groups. nii.ac.jpresearchgate.net Early synthetic routes were often characterized by multi-step pathways that were not efficient for producing substantial quantities of the compound. nii.ac.jp
In response to these challenges, more innovative and efficient synthetic methodologies have been developed. A notable advancement is a simple, two-step chemoenzymatic synthesis. researchgate.net This method utilizes a simple heat-induced structural transformation of N-acetylglucosamine (GlcNAc), a readily available monosaccharide derived from chitin, followed by an esterification reaction to yield this compound. researchgate.netnii.ac.jp This approach avoids the complexities of traditional protection/deprotection steps and represents a significant improvement in efficiency. nii.ac.jp Such developments in synthetic strategy are part of a broader trend in chemistry focused on creating sustainable, creative, and technologically advanced processes for producing complex molecules. unl.ptunl.pt These innovations not only make rare natural products more accessible for research but also pave the way for the design and synthesis of novel, bioactive analogues.
Unraveling Complex Biological Mechanisms through Compound-Driven Research
Compound-driven research, using specific molecules like this compound, is a cornerstone of chemical biology for elucidating intricate biological mechanisms. nih.gov By observing the effects of this compound on PC-12 cells, scientists can work backward to identify the compound's molecular targets and unravel the complex machinery of neuronal differentiation. nih.govresearchgate.net This process allows for the systematic dissection of signaling pathways that might otherwise be difficult to study due to their complexity and the interplay of numerous factors. researchgate.net
The use of a small molecule to perturb a biological system provides a temporal and controlled way to study dynamic processes. numberanalytics.comnumberanalytics.com For instance, the introduction of this compound acts as a trigger, setting in motion a series of events that can be monitored over time. This helps researchers identify the key proteins, enzymes, and genes whose activities are modulated by the compound, thereby mapping their roles within the broader biological network. nih.gov This approach has been fundamental in many areas of biology, where natural products have served as essential tools to uncover the functions of proteins and pathways, ultimately leading to a deeper understanding of cell biology and disease. nih.gov
Q & A
Q. How can computational tools improve the prediction of this compound’s off-target effects?
- Methodological Answer: Machine learning models (e.g., DeepChem) trained on PubChem BioAssay data predict polypharmacology. Molecular fingerprint similarity searches (e.g., Tanimoto coefficient) identify structurally related compounds with known toxicity. In silico toxicity databases (e.g., Tox21) should be cross-referenced to prioritize experimental validation .
Q. Note on Sources :
- Answers integrate methodologies from pharmaceutical research guidelines, data analysis frameworks, and experimental design principles .
- Unreliable platforms (e.g., benchchem.com ) are excluded per instruction.
- Tables and statistical thresholds follow journal-specific standards for precision and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
